4-Ethyl-5,5-dimethylpyrrolidin-2-one
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Overview
Description
4-Ethyl-5,5-dimethylpyrrolidin-2-one is a heterocyclic organic compound belonging to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as intermediates in medicinal and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5,5-dimethylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylamine with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent can yield the desired pyrrolidinone derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-5,5-dimethylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethylpyrrolidin-2-one
- 4,4-Dimethylpyrrolidin-2-one
- 1,5-Dimethyl-2-pyrrolidinone
Comparison
4-Ethyl-5,5-dimethylpyrrolidin-2-one is unique due to the presence of an ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-ethyl-5,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-4-6-5-7(10)9-8(6,2)3/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
GKCRSMSYTVQDCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)NC1(C)C |
Origin of Product |
United States |
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